molecular formula C11H13NO2 B12283217 N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide CAS No. 149450-95-3

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide

Cat. No.: B12283217
CAS No.: 149450-95-3
M. Wt: 191.23 g/mol
InChI Key: JTTQHULDOYENAI-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide, also known as N-(4-Hydroxyphenyl)methacrylamide, is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a hydroxyphenyl group attached to a methacrylamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with methacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to various biological targets. Additionally, the methacrylamide moiety can undergo polymerization reactions, leading to the formation of functionalized polymers with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide is unique due to its methacrylamide moiety, which imparts distinct polymerization properties. This makes it particularly valuable in the synthesis of functionalized polymers and copolymers with specific applications in various fields .

Properties

CAS No.

149450-95-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)methyl]-2-methylprop-2-enamide

InChI

InChI=1S/C11H13NO2/c1-8(2)11(14)12-7-9-3-5-10(13)6-4-9/h3-6,13H,1,7H2,2H3,(H,12,14)

InChI Key

JTTQHULDOYENAI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCC1=CC=C(C=C1)O

Origin of Product

United States

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